molecular formula C21H27N5O3 B2758478 N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-72-4

N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2758478
CAS RN: 946311-72-4
M. Wt: 397.479
InChI Key: DFUUIJLLXBMUEW-UHFFFAOYSA-N
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Description

Azolo[1,2,4]triazines are a class of compounds that have shown promise in various fields due to their structural similarity with known antiviral drugs, purine antimetabolites, and many other drugs . They are considered promising scaffolds for the formation of compounds with useful biological activity .


Synthesis Analysis

The synthesis of azolo[1,2,4]triazines generally involves two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .


Molecular Structure Analysis

The molecular structure of azolo[1,2,4]triazines is characterized by a condensed azolotriazine heterocyclic system . The specific structure of “N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” would involve additional functional groups attached to this core structure.

Scientific Research Applications

Synthesis and Antiviral Applications

A study detailed a new route to synthesize benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds were tested for their anti-influenza A virus (H5N1) activity, with several showing significant antiviral activities against bird flu influenza (H5N1) with viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Antitumor Applications

Another research focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and exhibited significant analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Characterization of Related Compounds

Research into the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines revealed the potential for diverse applications, including the development of new pharmaceutical compounds with various biological activities. This study provided foundational knowledge for further exploration of these heterocycles in drug development (Baig & Stevens, 1981).

Antimicrobial and Insecticidal Applications

A novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential as insecticidal agents. This research underscores the versatility of such compounds in developing new solutions for agricultural pests (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Mechanism of Action

The mechanism of action of azolo[1,2,4]triazines is not universally defined and would depend on the specific compound and its intended use. Some azolo[1,2,4]triazines have shown antiviral activity .

Future Directions

The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant, with a significant increase in publications on their synthesis in recent years . They are considered promising scaffolds for the formation of compounds with useful biological activity .

properties

IUPAC Name

N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-2-29-17-11-9-16(10-12-17)25-13-14-26-20(28)18(23-24-21(25)26)19(27)22-15-7-5-3-4-6-8-15/h9-12,15H,2-8,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUUIJLLXBMUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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